molecular formula C15H14FNO3 B2860466 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid CAS No. 412925-11-2

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid

Cat. No. B2860466
CAS RN: 412925-11-2
M. Wt: 275.279
InChI Key: SROFHNFFYQDGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14FNO3 . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring conjugated to a propanoic acid, with a fluorine atom and a phenoxy group attached to the benzene ring . The average mass of the molecule is 275.275 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of ®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID, a similar compound, have been reported. It has a melting point of 245-247 °C, a predicted boiling point of 308.8±32.0 °C, and a predicted density of 1.289±0.06 g/cm3 . The storage temperature is room temperature in a dark place under an inert atmosphere .

Scientific Research Applications

Renewable Building Blocks for Polymer Synthesis

Research indicates that compounds structurally related to 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid, such as phloretic acid derivatives, can be used as renewable building blocks for creating bio-based polymers. Phloretic acid, a naturally occurring phenolic compound, has been utilized to enhance the reactivity of molecules towards benzoxazine ring formation, offering an eco-friendly alternative to traditional phenol-based polymers with applications in various materials science fields (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity

Derivatives of beta-amino acids containing fluorophenyl moieties have shown significant antimicrobial activities. These compounds, after undergoing various synthetic modifications, demonstrated promising results against bacteria such as Staphylococcus aureus and fungi like Candida tenuis, highlighting their potential in developing new antibacterial and antifungal agents (Kristina Mickevičienė et al., 2015).

Structural and Vibrational Analysis

Detailed theoretical and experimental analyses of compounds similar to this compound provide insights into their structural and electronic properties. Such studies help in understanding the vibrational modes and electronic structures, which are crucial for designing molecules with specific optical and electronic properties (L. Pallavi & J. Tonannavar, 2020).

Novel Biolabels

The synthesis of fluorescent Schiff-base aluminium complexes, starting from compounds structurally related to this compound, demonstrates their potential as novel biolabels. These complexes can be attached to proteins, offering new avenues for studying protein dynamics and interactions in biological research (M. Briggs et al., 2002).

Safety and Hazards

The safety and hazards of ®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID, a similar compound, have been reported. It has been classified under GHS07, with hazard statements H315-H319-H227 . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c16-12-7-6-10(13(17)9-15(18)19)8-14(12)20-11-4-2-1-3-5-11/h1-8,13H,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROFHNFFYQDGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(CC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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